Cyclohexyl 4-aminobenzoate
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Overview
Description
Cyclohexyl 4-aminobenzoate is an organic compound with the molecular formula C13H17NO2. It is a derivative of 4-aminobenzoic acid, where the hydrogen atom of the carboxyl group is replaced by a cyclohexyl group. This compound is known for its applications in various fields, including medicinal chemistry and material science.
Mechanism of Action
Target of Action
Cyclohexyl 4-aminobenzoate, a derivative of 4-aminobenzoic acid (PABA), primarily targets the folate pathway in various organisms . PABA is an essential nutrient for many human pathogens but is dispensable for humans . The modification of the amino group in PABA can result in altered vitamin function in susceptible strains .
Mode of Action
This compound interacts with its targets by inhibiting the normal function of PABA. The chemical modification of PABA prevents its vitamin action and utilization . This interaction results in the disruption of essential biological activities in the targeted organisms.
Biochemical Pathways
This compound affects the folate pathway. The 4-aminoaryl group in PABA is required for the biological functions and essentiality of PABA . When this compound modifies this group, it disrupts the biosynthesis of purines and thymidylate, which are crucial for DNA replication and repair .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of essential biological processes in the targeted organisms. By inhibiting the normal function of PABA, this compound disrupts the biosynthesis of purines and thymidylate, leading to impaired DNA replication and repair .
Biochemical Analysis
Biochemical Properties
Cyclohexyl 4-aminobenzoate, like other PABA derivatives, can exhibit various biological activities Specific information about its interactions with enzymes, proteins, and other biomolecules is currently limited
Molecular Mechanism
Its parent compound, PABA, is known to be involved in the synthesis of folic acid in many bacterial species . Whether this compound shares similar mechanisms remains to be investigated.
Metabolic Pathways
PABA can be metabolized by either N-acetylation or in conjugation with glycine in the liver to produce 4-aminohippuric acid
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexyl 4-aminobenzoate can be synthesized through the esterification of 4-aminobenzoic acid with cyclohexanol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Cyclohexyl 4-aminobenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to introduce halogen atoms.
Major Products Formed:
Oxidation: Nitrothis compound.
Reduction: Cyclohexyl 4-aminobenzyl alcohol.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Cyclohexyl 4-aminobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: The compound is investigated for its potential use in drug delivery systems and as a local anesthetic.
Industry: It is utilized in the production of polymers and as a stabilizer in certain formulations.
Comparison with Similar Compounds
Cyclohexyl 4-aminobenzoate can be compared with other similar compounds such as:
Ethyl 4-aminobenzoate: Known for its use as a local anesthetic (benzocaine).
Methyl 4-aminobenzoate: Also used as a local anesthetic and in various industrial applications.
Isobutyl 4-aminobenzoate: Utilized in the synthesis of pharmaceuticals and as a stabilizer.
Uniqueness: this compound stands out due to its unique cyclohexyl group, which imparts distinct physicochemical properties compared to its ethyl and methyl counterparts. This structural variation can influence its solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications.
Properties
IUPAC Name |
cyclohexyl 4-aminobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c14-11-8-6-10(7-9-11)13(15)16-12-4-2-1-3-5-12/h6-9,12H,1-5,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZZSSYVRJEJQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)C2=CC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401346108 |
Source
|
Record name | Cyclohexyl 4-aminobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401346108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80787-45-7 |
Source
|
Record name | Cyclohexyl 4-aminobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401346108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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